molecular formula C25H29NO6 B6478857 (2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 869077-46-3

(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6478857
CAS No.: 869077-46-3
M. Wt: 439.5 g/mol
InChI Key: UAOOACARZZJCKB-JAIQZWGSSA-N
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Description

The compound “(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one” is a benzofuran-3-one derivative characterized by:

  • Z-configuration at the benzylidene double bond, critical for spatial orientation and target interactions .
  • A 2-methylpiperidin-1-ylmethyl group, influencing lipophilicity and basicity.
  • A hydroxy group at position 6, enhancing solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-15-7-5-6-10-26(15)14-18-19(27)9-8-17-23(28)20(32-24(17)18)11-16-12-21(29-2)25(31-4)22(13-16)30-3/h8-9,11-13,15,27H,5-7,10,14H2,1-4H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOOACARZZJCKB-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC(=C(C(=C4)OC)OC)OC)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C(=C4)OC)OC)OC)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule belonging to the benzofuran family. Its intricate structure, characterized by various functional groups such as hydroxyl, methoxy, and piperidine moieties, suggests significant potential for diverse biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including case studies and research findings.

Structural Characteristics

The molecular formula of this compound is C25H29NO6C_{25}H_{29}NO_{6} with a molecular weight of approximately 439.5 g/mol. The structural uniqueness arises from its combination of a benzofuran core with modifications that enhance its biological interactions.

FeatureDescription
Molecular Formula C25H29NO6
Molecular Weight 439.5 g/mol
Core Structure Benzofuran
Functional Groups Hydroxyl, Methoxy, Piperidine

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in the realms of anticancer and neuroprotective effects. The following sections delve into specific activities supported by empirical data.

Anticancer Properties

A notable study explored the anticancer potential of related benzofuran derivatives. These compounds were found to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The introduction of specific functional groups enhanced their selectivity against cancer cells while sparing normal cells .

Case Study:
In a focused library screening for tubulin polymerization inhibitors, derivatives similar to our target compound showed exceptional potency against cancer cell lines while demonstrating reduced toxicity towards quiescent endothelial cells .

Neuroprotective Effects

The piperidine moiety in this compound has been associated with neuroprotective properties. Research indicates that compounds containing piperidine can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:

  • Tubulin Inhibition: By disrupting microtubule dynamics, it inhibits cancer cell division.
  • Antioxidant Activity: The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

Predictive Models

Predictive models such as PASS (Prediction of Activity Spectra for Substances) have been employed to estimate the biological activity based on structural similarities with known compounds. These models suggest that this compound may exhibit a range of activities including anticancer and neuroprotective effects.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
Compound ABenzofuran backboneAntioxidant
Compound BHydroxyl and methoxy groupsAnticancer
Compound CPiperidine moietyNeuroprotective

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Implications

The following table summarizes structural differences between the target compound and similar benzofuran-3-one derivatives (see –9):

Compound ID Aromatic Substituent Amine Substituent Additional Features CAS/RN
Target Compound 3,4,5-Trimethoxyphenyl 2-Methylpiperidin-1-ylmethyl 6-Hydroxy Not specified
Compound 1 () 2,3,4-Trimethoxyphenyl 4-(2-Hydroxyethyl)piperazin-1-yl 6-Hydroxy 859135-19-6
Compound 2 () 3-Methylphenyl 4-(2-Hydroxyethyl)piperazin-1-yl 6-Hydroxy 896836-06-9
Compound 3 () 2,3,4-Trimethoxyphenyl Piperidin-1-ylmethyl 4-Methyl on benzofuran ring 903199-27-9
Compound 4 () 3-Fluorophenyl None (propenoxy substituent) 6-(2-Methylprop-2-enoxy) 620547-25-3
Aromatic Substituent Effects
  • Target vs. Compound 1 : The shift from 3,4,5- to 2,3,4-trimethoxyphenyl alters steric and electronic profiles. The 3,4,5 arrangement maximizes symmetry and may enhance interactions with planar binding sites (e.g., kinase ATP pockets) .
  • Target vs.
  • Compound 4 : The 3-fluorophenyl group introduces electronegativity, favoring dipole interactions and metabolic stability .
Amine Substituent Effects
  • Target’s 2-methylpiperidinyl vs. Compound 1’s piperazinyl-hydroxyethyl : Piperazine’s additional nitrogen increases basicity and water solubility, while the hydroxyethyl group may enhance hydrogen bonding. The 2-methyl group in the target compound likely improves metabolic stability by hindering oxidation .
  • Compound 3’s piperidinyl group : Lacking methyl or hydroxyethyl modifications, this substituent may reduce steric hindrance, favoring binding in less constrained pockets .
Additional Functional Groups
  • 6-Hydroxy (Target, Compounds 1–2) : Enhances solubility and participates in hydrogen-bond networks.

Computational and Experimental Insights

  • Similarity Analysis : Molecular fingerprinting (e.g., Morgan fingerprints) would highlight key differences in substituent topology, with Tanimoto scores likely <0.7 between the target and analogs, indicating moderate similarity .
  • Activity Cliffs: Minor structural changes (e.g., methoxy positional isomerism) could lead to significant activity differences, as seen in kinase inhibitors .

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